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Compound of Interest

Compound Name: Z-D-Glu-OH

Cat. No.: B612890

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-
benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH), a key building block in peptide synthesis and
drug development. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for
acquiring these spectra.

Spectroscopic Data Summary

The empirical formula for Z-D-Glu-OH is C13H15NOs, with a molecular weight of 281.26 g/mol .
[1][2][3] This information is foundational for the interpretation of the spectroscopic data
presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 3C NMR data provide detailed information about the hydrogen and carbon
framework of Z-D-Glu-OH.

1H NMR Spectral Data

The 'H NMR spectrum of Z-D-Glu-OH was recorded on a 400 MHz instrument in DMSO-d6.[4]
The chemical shifts (&) are reported in parts per million (ppm) relative to a standard reference.
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Assignment Chemical Shift (ppm)
Carboxylic Acid Protons (2H) ~12.5

Amide Proton (1H) 7.61

Phenyl Protons (5H) 7.33-7.36

Benzylic Protons (2H, -CHz-) 5.04

a-CH (1H) 4.01

y-CHz (2H) 2.31

B-CH2 (2H) 1.77 -1.97

13C NMR Spectral Data

The 3C NMR data provides information on the carbon skeleton of the molecule. The chemical

shifts for the L-enantiomer are presented here and are expected to be identical for the D-

enantiomer.
Assignment Chemical Shift (ppm)
Carbonyl (Carboxylic Acids, 2C) 173.8, 172.9
Carbonyl (Carbamate, 1C) 156.2
Aromatic (Quaternary, 1C) 137.2

Aromatic (CH, 5C)

128.3, 127.7, 127.6

Benzylic (-CHz-, 1C) 65.5
a-CH (1C) 53.9
y-CHz (1C) 29.9
B-CH: (1C) 27.2
Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Z-D-Glu-OH shows characteristic absorption bands corresponding to its various
functional groups.

Frequency (cm™1) Functional Group Vibration

3300-2500 (broad) O-H Carboxylic Acid Stretch

~3300 N-H Amide Stretch

3100-3000 C-H Aromatic Stretch

3000-2850 C-H Aliphatic Stretch

1710 c=0 Carboxylic Acid & Carbamate

Stretch

1600-1450 Cc=C Aromatic Ring Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For Z-D-Glu-OH, the expected molecular ion peak [M+H]* would be at an m/z of
approximately 282.27.

m/z Assignment
282.27 [M+H]*

264.26 [M-H20+H]*
238.28 [M-CO2+H]*
194.22 [M-CeHsCH20+H]*
108.06 [CeHsCH20]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
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NMR Spectroscopy

o Sample Preparation: A sample of approximately 5-10 mg of Z-D-Glu-OH is dissolved in 0.5-
0.7 mL of a deuterated solvent, typically DMSO-d6 or CDCls. A small amount of a reference
standard, such as tetramethylsilane (TMS), is added for calibration.

o Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the NMR
spectrometer. For *H NMR, the spectrum is typically acquired at a frequency of 400 MHz or
higher. For 13C NMR, a frequency of 100 MHz or higher is common. Standard pulse
sequences are used to acquire the spectra.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
TMS signal at 0.00 ppm.

IR Spectroscopy

o Sample Preparation: For a solid sample like Z-D-Glu-OH, the KBr pellet method is
commonly used. A small amount of the sample is ground with dry potassium bromide (KBr)
and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull
with Nujol or as a thin film after dissolving in a volatile solvent.

o Data Acquisition: The KBr pellet or other prepared sample is placed in the sample holder of
an FTIR spectrometer. The spectrum is recorded over the mid-infrared range, typically from
4000 to 400 cm~1. A background spectrum of the KBr pellet or solvent is also recorded and

subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance
as a function of wavenumber (cm~1). The characteristic absorption bands are identified and
assigned to the corresponding functional groups.

Mass Spectrometry

o Sample Preparation: A dilute solution of Z-D-Glu-OH is prepared in a suitable solvent, such
as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic
acid) to promote ionization.
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« lonization: Electrospray ionization (ESI) is a common technique for analyzing amino acids
and their derivatives. The sample solution is introduced into the mass spectrometer, where it
is sprayed into a fine mist and the solvent is evaporated, leaving charged molecular ions.

e Mass Analysis: The ions are then guided into a mass analyzer (e.g., quadrupole, time-of-
flight) which separates them based on their mass-to-charge ratio (m/z). The detector records
the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Z-D-Glu-
OH.
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Caption: Workflow for Spectroscopic Analysis of Z-D-Glu-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b612890?utm_src=pdf-body-img
https://www.benchchem.com/product/b612890?utm_src=pdf-body
https://www.benchchem.com/product/b612890?utm_src=pdf-custom-synthesis
https://www.chemscene.com/product/63648-73-7.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0671350.htm
https://www.scbt.com/p/z-d-glu-oh-63648-73-7
https://www.chemicalbook.com/SpectrumEN_63648-73-7_1HNMR.htm
https://www.benchchem.com/product/b612890#spectroscopic-data-for-z-d-glu-oh-nmr-ir-ms
https://www.benchchem.com/product/b612890#spectroscopic-data-for-z-d-glu-oh-nmr-ir-ms
https://www.benchchem.com/product/b612890#spectroscopic-data-for-z-d-glu-oh-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612890?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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